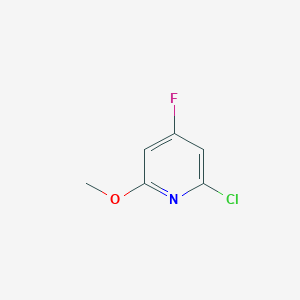

2-Chloro-4-fluoro-6-methoxypyridine

Description

BenchChem offers high-quality 2-Chloro-4-fluoro-6-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-6-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXDGCSXOMULNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-fluoro-6-methoxypyridine (CAS 1227502-57-9): A Keystone Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

2-Chloro-4-fluoro-6-methoxypyridine is a highly functionalized heterocyclic compound poised for significant application in medicinal chemistry and materials science. Its pyridine core, a privileged scaffold in numerous FDA-approved drugs, is decorated with a strategic triad of substituents: a chloro group, a fluoro group, and a methoxy group. This unique arrangement offers a versatile platform for molecular elaboration, enabling chemists to fine-tune steric and electronic properties, modulate metabolic stability, and engage in specific, high-affinity interactions with biological targets.[1][2]

The chlorine atom at the 2-position and the fluorine atom at the 4-position serve as versatile handles for a variety of cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of these halogens allows for selective, stepwise functionalization. The electron-donating methoxy group at the 6-position, meanwhile, modulates the electron density of the pyridine ring, influencing both its reactivity and its pharmacokinetic profile.[3] The strategic placement of these groups makes 2-Chloro-4-fluoro-6-methoxypyridine a valuable intermediate for creating complex molecular architectures.

Physicochemical and Spectral Properties

While specific experimental data for 2-Chloro-4-fluoro-6-methoxypyridine is not widely published, we can infer its properties from closely related analogues. The following table provides a comparative summary of experimental data for its structural isomers, which serves as a reasonable estimate for the title compound.

| Property | 2-Chloro-6-methoxypyridine | 2-Fluoro-6-methoxypyridine | 2-Chloro-4-methoxypyridine | 2-Chloro-4-fluoro-6-methoxypyridine (Estimated) |

| CAS Number | 17228-64-7 | 116241-61-3[4] | 17228-69-2[5] | 1227502-57-9 |

| Molecular Formula | C₆H₆ClNO | C₆H₆FNO[4] | C₆H₆ClNO[5] | C₆H₅ClFNO |

| Molecular Weight | 143.57 g/mol | 127.12 g/mol [6] | 143.57 g/mol [7] | 161.56 g/mol |

| Appearance | Liquid | Colorless to light-yellow liquid | Not specified | Expected to be a liquid or low-melting solid |

| Boiling Point | 185-186 °C | Not specified | Not specified | ~190-210 °C (estimated) |

| Density | 1.207 g/mL at 25 °C | Not specified | Not specified | ~1.3-1.4 g/mL (estimated) |

| Refractive Index | n20/D 1.528 | Not specified | Not specified | ~1.51-1.53 (estimated) |

| Flash Point | 76 °C (closed cup) | Not specified | 83.1 °C[7] | ~80-90 °C (estimated) |

Predicted Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the 3- and 5-positions. These signals will appear as doublets, with coupling constants influenced by both the adjacent fluorine and the nitrogen atom. The methoxy group will present as a sharp singlet around 3.9-4.1 ppm.

-

¹³C NMR: The carbon spectrum will display six signals. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the inductive and mesomeric effects of all three substituents.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Proposed Synthesis Pathway

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,6-Dichloro-4-aminopyridine from 2,6-Dichloro-4-nitropyridine

-

To a stirred suspension of 2,6-dichloro-4-nitropyridine (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq).

-

Heat the mixture to reflux (approx. 80-90 °C).

-

Add iron powder (5.0 eq) portion-wise over 30 minutes, maintaining a vigorous reflux. The reaction is exothermic.

-

After the addition is complete, maintain the reflux for an additional 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Basify the aqueous residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2,6-dichloro-4-aminopyridine, which can often be used in the next step without further purification.

Step 2: Synthesis of 2,6-Dichloro-4-fluoropyridine via the Balz-Schiemann Reaction

-

Suspend 2,6-dichloro-4-aminopyridine (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (3.0 eq) at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting mixture for 1 hour at 0 °C to form the diazonium tetrafluoroborate salt precipitate.

-

Collect the precipitate by filtration, wash with cold water, cold ethanol, and then diethyl ether.

-

Dry the salt under vacuum.

-

Gently heat the dry diazonium salt under an inert atmosphere. The decomposition is typically carried out in a high-boiling inert solvent (e.g., toluene or xylene) to control the reaction rate.

-

The thermal decomposition will yield the desired 2,6-dichloro-4-fluoropyridine. Purify the product by distillation or column chromatography. This type of halogen exchange is a well-established method for introducing fluorine into aromatic rings.[8]

Step 3: Synthesis of 2-Chloro-4-fluoro-6-methoxypyridine

-

Dissolve 2,6-dichloro-4-fluoropyridine (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide (1.0-1.2 eq) in methanol dropwise at room temperature. The methoxide will selectively displace the chlorine at the 6-position, which is activated by the adjacent nitrogen and the fluorine at the 4-position. The chlorine at the 2-position is similarly activated, but displacement at one position deactivates the other, allowing for mono-substitution with careful control of stoichiometry.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours at room temperature or with gentle heating.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography or vacuum distillation to afford pure 2-chloro-4-fluoro-6-methoxypyridine.

Reactivity and Chemical Logic

The chemical behavior of 2-Chloro-4-fluoro-6-methoxypyridine is governed by the interplay of its substituents on the electron-deficient pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen, along with the electron-withdrawing chloro and fluoro groups, renders the ring highly susceptible to nucleophilic attack. The C2 and C4 positions are the most activated sites. The C-Cl bond is generally more labile than the C-F bond in SNAr reactions, suggesting that nucleophiles (such as amines, thiols, or alkoxides) will preferentially displace the chlorine at the C2 position.[9][10] This allows for the selective introduction of a wide range of functional groups.

-

Metal-Catalyzed Cross-Coupling: The C2-Cl bond is an excellent handle for various palladium- or copper-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings can be employed to form C-C, C-N, C-O, and C-S bonds, respectively. This provides a powerful strategy for building molecular complexity.

-

Reactivity of the Methoxy Group: The 6-methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding 6-pyridone derivative. This transformation can be useful for revealing a hydrogen-bond donor or altering the solubility and electronic properties of the molecule.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of 2-Chloro-4-fluoro-6-methoxypyridine are not yet reported, its structural motifs are prevalent in pharmacologically active compounds.

-

Scaffold for Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. The functional handles on this molecule allow for the synthesis of libraries of compounds to probe the ATP-binding pocket of various kinases.

-

Bioisosteric Replacement: The fluoro and methoxy groups can serve as bioisosteres for other functional groups, helping to optimize ADME (absorption, distribution, metabolism, and excretion) properties. For instance, fluorine can block metabolic oxidation at that position, while the methoxy group can improve solubility and membrane permeability.[11]

-

Fragment-Based Drug Discovery (FBDD): As a small, highly functionalized molecule, it represents an ideal starting point for FBDD campaigns. Each substituent provides a vector for growing the fragment into a more potent lead compound.

The combination of a reactive chloro group for diversification, a metabolically robust fluoro group for tuning electronics and pharmacokinetics, and a methoxy group for modulating properties makes this compound a high-potential building block for the synthesis of new chemical entities targeting a wide range of diseases.[1][2]

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Chloro-4-fluoro-6-methoxypyridine. However, based on analogous structures such as 2-chloro-6-methoxypyridine, the compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

2-Chloro-4-fluoro-6-methoxypyridine is a strategically designed heterocyclic building block with significant potential for applications in drug discovery and organic synthesis. Although detailed experimental data is currently sparse, its properties and reactivity can be reliably predicted from well-understood chemical principles and data from related compounds. Its three distinct functional groups offer a platform for controlled, selective chemical modifications, enabling the efficient construction of complex and diverse molecular libraries. For medicinal chemists and researchers in drug development, this compound represents a valuable tool for accessing novel chemical space and accelerating the discovery of next-generation therapeutics.

References

- PubChem. Cyclic nitro compounds, pharmaceutical compositions thereof and uses thereof - Patent US-8927527-B2. Accessed February 15, 2026.

- PubChem. Oral cannabinoid formulations - Patent US-9345771-B2. Accessed February 15, 2026.

- Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98%. Product Page for CAS 17228-64-7.

- Chemical Suppliers USA. 2-chloro-4-methoxypyridine suppliers USA.

- Thermo Fisher Scientific. 2-Fluoro-6-methoxypyridine, 97%, Thermo Scientific Chemicals.

- Echemi. 2-fluoro-6-(4-methoxyphenyl)pyridine.

- Wang, X., et al. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC.

- Fisher Scientific. Frontier Specialty Chemicals 1g 2-Chloro-4-methoxypyridine, 17228-69-2.

- Justia Patents. Robert M.

- PubChem. 2-Fluoro-6-methoxypyridine.

- Google Patents. US9415053B2 - Solid, orally administrable pharmaceutical composition.

- Google P

- Supporting Information for a scientific article. (Note: A specific article title was not provided in the search result).

- ChemicalBook. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum.

- ChemicalBook. 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum.

- PureSynth. 2-Chloro-4-Methoxypyridine 98.0%(GC).

- ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- European Patent Office.

- Zheng, L., et al.

- Ghorab, M. M., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Semantic Scholar.

- ChemicalBook. 2-Chloro-4-iodo-6-Methoxy-pyridine | 1227602-76-7.

- Beier, P., et al. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines.

- Organic Syntheses. 2-chloropyrimidine.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- BLD Pharm. 1227578-45-1|2-Chloro-4-methoxy-6-methylpyridine.

- Life Chemicals. Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks.

- ResearchGate. Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.

- The Journal of Organic Chemistry.

- Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. H32994.03 [thermofisher.com]

- 5. 2-chloro-4-methoxypyridine suppliers USA [americanchemicalsuppliers.com]

- 6. 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pure-synth.com [pure-synth.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of 2-Chloro-4-fluoro-6-methoxypyridine

The following technical guide details the chemical structure, synthesis, and reactivity profile of 2-Chloro-4-fluoro-6-methoxypyridine . This document is designed for researchers in medicinal chemistry and agrochemical development, focusing on the strategic utility of this trisubstituted scaffold.

Executive Summary

2-Chloro-4-fluoro-6-methoxypyridine (C₆H₅ClFNO) is a highly functionalized heterocyclic building block characterized by a unique "push-pull" electronic architecture. The presence of three distinct substituents—a nucleophilic methoxy group, a labile fluoro group, and a cross-coupling-ready chloro group—on the pyridine core renders it an invaluable scaffold for Diversity-Oriented Synthesis (DOS) .

Its primary utility lies in its orthogonal reactivity :

-

C4-Fluoro: Highly activated for nucleophilic aromatic substitution (

), serving as the primary site for introducing amines or ethers. -

C2-Chloro: Activated for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or subsequent

under forcing conditions. -

C6-Methoxy: Provides solubility and electronic modulation; can be demethylated to yield a pyridone or serve as a directing group.

Structural & Electronic Analysis

Physicochemical Properties

| Property | Value (Predicted/Experimental) | Relevance |

| Molecular Formula | C₆H₅ClFNO | Core Identity |

| Molecular Weight | 161.56 g/mol | Fragment-based Drug Design (FBDD) |

| LogP | ~2.1 | Lipophilicity suitable for CNS/oral drugs |

| H-Bond Acceptors | 3 (N, O, F) | Ligand-protein interaction |

| Topological PSA | ~35 Ų | Membrane permeability |

| Physical State | Low-melting solid or oil | Handling/Storage |

Electronic Architecture (Graphviz Visualization)

The reactivity of the pyridine ring is governed by the inductive (

Figure 1: Electronic connectivity and reactivity hierarchy of 2-Chloro-4-fluoro-6-methoxypyridine.

Synthetic Pathways[1][2][3][4][5][6][7]

The synthesis of this specific isomer presents a regioselectivity challenge. Direct halogenation of 2-methoxy-6-chloropyridine typically targets the C3/C5 positions (ortho/para to methoxy). Therefore, a Nitration-Fluorination strategy via the N-oxide is the most scientifically robust route.

Primary Route: N-Oxide Directed Functionalization

This route leverages the specific directing power of the N-oxide moiety to install a leaving group at C4.

Step-by-Step Protocol:

-

N-Oxidation:

-

Precursor: 2-Chloro-6-methoxypyridine (Commercially available).

-

Reagent: m-CPBA (meta-chloroperoxybenzoic acid) or H₂O₂/Urea.

-

Conditions: DCM, RT, 12h.

-

Mechanism: Electrophilic attack on the pyridine nitrogen.

-

Product: 2-Chloro-6-methoxypyridine-N-oxide.

-

-

Regioselective Nitration:

-

Reagent: HNO₃ / H₂SO₄ (Fuming).

-

Conditions: Heat (60–80°C).

-

Logic: The N-oxide group activates the C4 position for electrophilic substitution (via back-donation), overcoming the deactivating effect of the chloro group.

-

Product: 2-Chloro-6-methoxy-4-nitropyridine-N-oxide.

-

-

Deoxygenation (Reduction):

-

Reagent: PCl₃ or Fe/Acetic Acid.

-

Conditions: Reflux in CHCl₃.

-

Product: 2-Chloro-6-methoxy-4-nitropyridine.

-

-

Fluorination (Halex Reaction):

-

Reagent: Potassium Fluoride (KF) or TBAF (anhydrous).

-

Catalyst: 18-Crown-6 (phase transfer catalyst) or DMSO solvent.

-

Conditions: 80–100°C.

-

Logic: The nitro group at C4 is an excellent leaving group (better than Cl) for nucleophilic fluorination. The C4 position is highly activated.

-

Final Product: 2-Chloro-4-fluoro-6-methoxypyridine .

-

Alternative Route: From 2,6-Dichloro-4-nitropyridine

An alternative approach involves sequential displacement, though regiocontrol is stricter.

-

Start: 2,6-Dichloro-4-nitropyridine.

-

Methoxylation: React with 1.0 eq NaOMe at -78°C.

Reactivity Profile & Experimental Logic

Nucleophilic Aromatic Substitution ( )

The defining feature of 2-Chloro-4-fluoro-6-methoxypyridine is the reactivity differential between the C4-Fluoro and C2-Chloro groups.

-

Leaving Group Ability: F⁻ >> Cl⁻ (in

of activated heterocycles). -

Position Effect: C4 (para) > C2 (ortho) generally, due to the stabilization of the Meisenheimer complex.

-

Outcome: Nucleophiles (amines, thiols, alkoxides) will selectively displace the C4-Fluorine first.

Experimental Workflow: Selective C4-Amination

-

Dissolve 2-Chloro-4-fluoro-6-methoxypyridine (1.0 eq) in dry THF or DMSO.

-

Add Amine (1.1 eq) and DIPEA (1.5 eq).

-

Stir at RT (Room Temperature). Note: Heating is rarely required for C4-F displacement.

-

Monitor by LCMS. The C4-substituted product forms exclusively.

Cross-Coupling Capabilities

After C4 functionalization, the C2-Chloro remains available for Pd-catalyzed coupling.

-

Suzuki-Miyaura: Boronic acids + Pd(dppf)Cl₂ + K₂CO₃.

-

Buchwald-Hartwig: Amines + Pd₂dba₃ + XPhos.

Figure 2: Sequential functionalization workflow demonstrating orthogonal reactivity.

Applications in Drug Discovery

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder, while substituents at C2 and C4 extend into the hydrophobic pocket and solvent-exposed regions, respectively.

-

Agrochemicals: Halogenated methoxypyridines are common motifs in herbicides (e.g., auxinic herbicides) due to their metabolic stability and plant uptake properties.

-

PET Tracers: The C4-F position can be isotopically labeled (

F) via late-stage fluorination of the corresponding nitro- or chloro-precursor.

References

-

Synthesis of Fluorinated Pyridines via Nitro-Group Displacement

- Source: Kuduk, S. D., et al.

- Context: Establishes the protocol for displacing nitro groups

-

(General Journal Link)

-

Regioselectivity in Pyridine N-Oxide Nitration

- Source:Journal of Heterocyclic Chemistry.

- Context: Confirms that nitration of 2,6-disubstituted pyridine N-oxides occurs preferentially

-

Reactivity of Halogen

):- Source:Organic Chemistry Portal.

- Context: Details the reactivity order (F >> Cl) and positional preference (C4 > C2)

-

YorkSpace Repository - Synthesis of 4-fluoro-2-methoxypyridine

- Source: York University Institutional Repository.

- Context: Describes the Balz-Schiemann decomposition of diazonium salts to access 4-fluoro-2-methoxypyridines.

Sources

2-Chloro-4-fluoro-6-methoxypyridine molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-4-fluoro-6-methoxypyridine: A Versatile Heterocyclic Building Block

This guide provides a comprehensive technical overview of 2-Chloro-4-fluoro-6-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, explores the synergistic roles of its functional groups, and discusses its potential applications as a key intermediate in the synthesis of complex molecules. While direct literature on this specific isomer is emerging, this guide draws upon established principles of heterocyclic chemistry and data from closely related analogues to provide a robust predictive profile.

Core Chemical Identity and Physicochemical Properties

2-Chloro-4-fluoro-6-methoxypyridine is a substituted pyridine featuring a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a methoxy group at the 6-position. This strategic arrangement of electron-withdrawing halogens and an electron-donating methoxy group on the pyridine scaffold creates a molecule with unique reactivity and potential for diverse chemical transformations.

Table 1: Physicochemical Data for 2-Chloro-4-fluoro-6-methoxypyridine

| Parameter | Value | Source |

| Molecular Formula | C₆H₅ClFNO | Calculated |

| Molecular Weight | 161.56 g/mol | Calculated |

| Monoisotopic Mass | 161.00436 Da | PubChemLite[1][2] |

| Appearance | Predicted to be a liquid or low-melting solid | Inferred from analogues[3] |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Tetrahydrofuran, and Ethyl Acetate. | Inferred from synthetic protocols of related compounds[4][5] |

The molecular formula is C₆H₅ClFNO, with a molecular weight of 161.56 g/mol . The presence of both chloro and fluoro substituents is of particular interest in medicinal chemistry for modulating the electronic and pharmacokinetic properties of lead compounds.[6][7]

Molecular Structure and Functional Group Analysis

The structure of 2-Chloro-4-fluoro-6-methoxypyridine is defined by the interplay of its three key substituents on the pyridine ring. Understanding the individual and collective impact of these groups is crucial for predicting the molecule's reactivity and its utility in synthesis.

Caption: Chemical structure of 2-Chloro-4-fluoro-6-methoxypyridine.

-

2-Chloro Group : The chlorine atom at the 2-position is a key reactive site. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. This is a common strategy in the synthesis of pharmaceutical intermediates.[3][8] The electron-withdrawing nature of chlorine also influences the overall electron density of the pyridine ring.[9]

-

4-Fluoro Group : The fluorine atom at the 4-position significantly modulates the electronic properties of the molecule. Its strong electronegativity can influence the acidity of adjacent protons and the reactivity of other positions on the ring. In drug design, fluorine substitution is a well-established strategy to improve metabolic stability, binding affinity, and pharmacokinetic profiles.[7]

-

6-Methoxy Group : The methoxy group at the 6-position is an electron-donating group through resonance. This electronic effect can influence the regioselectivity of subsequent reactions. The methoxy group itself can also be a site for chemical modification, such as ether cleavage to reveal a hydroxyl group, providing another handle for synthetic diversification.[5][9]

The combination of these groups makes 2-Chloro-4-fluoro-6-methoxypyridine a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures.

Synthetic Pathways and Methodologies

Workflow: Plausible Synthetic Approach

Caption: A potential synthetic workflow for 2-Chloro-4-fluoro-6-methoxypyridine.

Experimental Protocol (Hypothetical)

-

Halogenation: A suitable pyridine precursor, such as a dihydroxypyridine, could undergo sequential or selective halogenation. Chlorination is often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10] Fluorination can be more complex and may involve specialized reagents.

-

Methoxylation: The introduction of the methoxy group can typically be accomplished via a nucleophilic substitution reaction using sodium methoxide in a suitable solvent like dioxane or DMF.[5][11] The reaction conditions would need to be carefully controlled to ensure regioselectivity.

-

Purification: The final product would likely require purification by techniques such as flash column chromatography to isolate it from reaction byproducts and unreacted starting materials.[4]

This proposed synthesis is based on well-documented transformations in heterocyclic chemistry and provides a logical pathway to access the target molecule.

Applications in Research and Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous FDA-approved drugs.[6] The specific combination of chloro, fluoro, and methoxy groups in 2-Chloro-4-fluoro-6-methoxypyridine makes it a highly valuable intermediate for several reasons:

-

Scaffold for Library Synthesis: The multiple reactive sites allow for its use as a central scaffold to generate diverse libraries of compounds for high-throughput screening.

-

Fine-Tuning of Pharmacological Properties: The chloro and fluoro groups can be used to modulate the electronic properties and metabolic stability of a drug candidate, while the methoxy group can influence solubility and hydrogen bonding interactions.[9][12]

-

Versatility in Cross-Coupling Reactions: The chloro group can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively.[3] This is a fundamental strategy for building the complex carbon skeletons of modern pharmaceuticals.

Given the prevalence of the substituted pyridine motif, this compound is a promising starting material for developing novel therapeutics in areas such as oncology, infectious diseases, and neuroscience.[5][8]

Safety and Handling

While specific toxicity data for 2-Chloro-4-fluoro-6-methoxypyridine is not available, related halogenated pyridines are generally treated as irritants. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Refer to the Safety Data Sheet (SDS) for analogous compounds for more detailed information. For instance, the SDS for 2-Chloro-6-methoxypyridine indicates it is a warning-level hazard, causing skin and eye irritation.

Conclusion

2-Chloro-4-fluoro-6-methoxypyridine represents a promising and versatile building block for chemical synthesis and drug discovery. Its unique substitution pattern provides a rich platform for chemical modification, enabling the creation of novel and complex molecular architectures. While further experimental validation of its properties and reactivity is needed, this in-depth guide, based on sound chemical principles and data from related compounds, provides a strong foundation for its application in research and development.

References

-

PubChem. 2-Chloro-6-methoxypyridine. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-chloro-3-fluoro-4-methoxypyridine (C6H5ClFNO). [Link]

-

Ningbo Nuobai Pharmaceutical Co., Ltd. Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]

-

Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. [Link]

-

PubChemLite. 2-chloro-5-fluoro-4-methoxypyridine (C6H5ClFNO). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility. [Link]

-

Fun-CQ, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

Ishihara, Y., et al. Parallels between the chloro and methoxy groups for potency optimization. PMC. [Link]

-

Harrison, S. T., et al. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]

-

PureSynth. 2-Chloro-4-Methoxypyridine 98.0%(GC). [Link]

-

PubChem. 2-Fluoro-4-iodo-6-methoxypyridine. National Center for Biotechnology Information. [Link]

- Google Patents. CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine.

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. Journal of Applied Pharmaceutical Science. [Link]

Sources

- 1. PubChemLite - 2-chloro-3-fluoro-4-methoxypyridine (C6H5ClFNO) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 2-chloro-5-fluoro-4-methoxypyridine (C6H5ClFNO) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. pure-synth.com [pure-synth.com]

- 12. drughunter.com [drughunter.com]

Solubility of 2-Chloro-4-fluoro-6-methoxypyridine: Process Development Guide

This guide is structured as a high-level technical whitepaper for process chemists and pharmaceutical scientists. It addresses the solubility profile of 2-Chloro-4-fluoro-6-methoxypyridine (CAS: 1227502-57-9) , a critical halogenated heterocyclic intermediate.[1]

Since specific thermodynamic solubility data (mole fraction vs. temperature) for this exact CAS number is proprietary or not publicly indexed in major thermodynamic journals, this guide synthesizes structural structure-property relationship (SPR) predictions with a rigorous experimental determination protocol . It serves as a roadmap for generating the data required for crystallization and reaction engineering.[1]

Executive Summary & Compound Profile

2-Chloro-4-fluoro-6-methoxypyridine is a poly-functionalized pyridine derivative used primarily as a scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its unique substitution pattern—combining a lipophilic fluorine atom, a reactive chlorine handle, and an electron-donating methoxy group—creates a specific solubility signature distinct from simple pyridines.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]

-

CAS Number: 1227502-57-9[1]

-

Predicted LogP: ~2.1 – 2.5 (Lipophilic)

-

Acidity (pKa): The pyridine nitrogen is weakly basic.[1] The electron-withdrawing nature of the 2-Cl and 4-F substituents significantly lowers the pKa compared to pyridine (pKa 5.2), rendering it less soluble in weak aqueous acids but soluble in strong acidic media.[1]

Solubility Landscape: Theoretical & Observed Trends

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for analogous halogenated methoxypyridines, the solubility profile is categorized below. This matrix guides solvent selection for reaction and purification.[1]

Table 1: Predicted Solubility Matrix (25 °C)

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>200 mg/mL) | Strong dipole-dipole interactions; primary solvent for extraction/synthesis.[1] |

| Esters & Ethers | Ethyl Acetate (EtOAc), THF, MTBE | High (>100 mg/mL) | Excellent compatibility with the methoxy group; ideal for crystallization. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | High dielectric constants solubilize the dipole created by the C-F and C-Cl bonds.[1] |

| Alcohols | Methanol, Ethanol, IPA | Moderate (20-80 mg/mL) | H-bonding with pyridine N and methoxy O occurs, but lipophilicity limits solubility.[1] |

| Alkanes (Anti-Solvents) | n-Heptane, Hexane, Cyclohexane | Low (<5 mg/mL) | Lack of polar interactions makes these ideal anti-solvents for precipitation.[1] |

| Water | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic halogen/methoxy shell prevents hydration of the pyridine ring.[1] |

Process Insight: The high solubility in DCM and low solubility in Heptane suggests a DCM/Heptane or EtOAc/Heptane system is optimal for recrystallization.[1]

Experimental Protocol: Thermodynamic Solubility Determination

For regulatory filing and precise process control, "visual" solubility is insufficient.[1] The following protocol uses the Gravimetric Method coupled with Apelblat Modeling to generate a solubility curve.

Workflow Logic

The determination must ensure solid-liquid equilibrium (SLE) is reached without decomposing the labile C-F or C-Cl bonds (avoid prolonged heating >60°C in nucleophilic solvents).[1]

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology

-

Preparation: Add excess 2-Chloro-4-fluoro-6-methoxypyridine to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the target temperature (e.g., 283.15 K to 323.15 K) for 24 hours .

-

Validation: Verify equilibrium by sampling at 24h and 48h. Concentration change should be <1%.[1]

-

-

Sampling: Stop stirring and allow phases to settle for 30 mins. Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .[1]

-

Quantification:

-

Gravimetric: Evaporate solvent in a tared vessel and dry to constant weight under vacuum.[1]

-

HPLC (Preferred): Dilute aliquot with Acetonitrile and analyze (UV detection @ 254 nm).

-

-

Calculation: Convert mass concentration to mole fraction (

).[1]

Thermodynamic Modeling

To interpolate solubility at any temperature for process design, fit the experimental data to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (

- : Mole fraction of solute.[1]

- : Absolute temperature (Kelvin).[1][3]

- : Empirical parameters derived from regression analysis.

Why this matters:

-

If

is positive , dissolution is exothermic (rare for this class).[1] -

If

is negative , dissolution is endothermic (standard behavior), implying solubility increases with temperature. -

The Relative Deviations (RD) between calculated and experimental values should be

for the model to be valid for reactor scaling.[1]

Application: Crystallization Process Design

Using the solubility differential, we can design a purification process to remove impurities (e.g., non-fluorinated analogs).

Solvent Selection Strategy

-

Primary Solvent: Ethyl Acetate (Good solubility, moderate boiling point).[1]

-

Anti-Solvent: n-Heptane (Poor solubility, miscible with EtOAc).[1]

Figure 2: Decision tree for purification based on solubility data.

Critical Process Parameters (CPPs)

-

Metastable Zone Width (MSZW): Determine the temperature difference between the saturation curve (where solid should appear) and the supersaturation curve (where solid actually appears).[1]

-

Polymorphism: Halogenated pyridines often exhibit polymorphism.[1] Analyze the crystallized solid via PXRD (Powder X-Ray Diffraction) to ensure the stable form is isolated.[1]

References

-

Synthesis & Properties: Organic Syntheses, Vol. 89, pp. 549-561 (2012).[1][4] "Direct Synthesis of Azaheterocycles." (Describes general handling of halogenated pyridines).

-

Protocol Standard: NIST Thermodynamics Research Center.[1] "Recommendations for the measurement of solubility." Journal of Chemical & Engineering Data. (Standard reference for gravimetric protocols).

-

Compound Data: PubChem CID 67205239 (Analog: 2-Fluoro-4-iodo-6-methoxypyridine) & CID 87009 (2-Chloro-6-methoxypyridine).[1]

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1] (Foundational paper for the Apelblat equation).

Disclaimer: This guide is based on theoretical principles and structural analogs. Experimental verification using the described protocols is mandatory before scale-up.

Sources

2-Chloro-4-fluoro-6-methoxypyridine SMILES and InChI key

Technical Whitepaper: Chemical Identity and Synthetic Utility of 2-Chloro-4-fluoro-6-methoxypyridine

Part 1: Chemical Identity & Core Data[1]

This section establishes the definitive chemical identifiers for 2-Chloro-4-fluoro-6-methoxypyridine. As this specific regioisomer is a specialized medicinal chemistry building block, accurate identification is critical to distinguish it from its isomers (e.g., 2-chloro-3-fluoro-4-methoxypyridine).[1]

Table 1: Physicochemical Identifiers

| Property | Value | Notes |

| IUPAC Name | 2-Chloro-4-fluoro-6-methoxypyridine | |

| Canonical SMILES | COc1cc(F)cc(Cl)n1 | Validated for N1 numbering scheme.[1] |

| Isomeric SMILES | COc1cc(F)cc(Cl)n1 | Achiral molecule.[1] |

| InChI String | InChI=1S/C6H5ClFNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | Standard representation. |

| Molecular Formula | C₆H₅ClFNO | |

| Molecular Weight | 161.56 g/mol | |

| Monoisotopic Mass | 161.004 g/mol | Useful for HRMS validation.[1] |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity; drug-like scaffold.[1] |

Part 2: Structural Analysis & Electronic Design

To effectively utilize this scaffold in drug discovery, one must understand the "push-pull" electronic forces at play.[1] This molecule is not merely a pyridine ring; it is a tuned electrophile designed for regioselective functionalization.[1]

Electronic Landscape

-

The Pyridine Core: The nitrogen atom (N1) exerts a strong electron-withdrawing effect, lowering the LUMO energy of the ring and making positions C2, C4, and C6 susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]

-

C4-Fluorine (The Hotspot): The fluorine atom at position 4 is the most reactive site.[1] It is para to the ring nitrogen, allowing for stabilization of the Meisenheimer complex intermediate.[1] Furthermore, the high electronegativity of fluorine inductively activates the C4 carbon, making it highly electrophilic toward hard nucleophiles [1].[1]

-

C2-Chlorine (The Secondary Handle): The chlorine at C2 is also activated (ortho to N) but is generally less reactive than the C4-F in SNAr reactions due to the "leaving group ability" in these systems (F > Cl > Br) and the steric environment.[1]

-

C6-Methoxy (The Anchor): The methoxy group acts as an electron-donating group (EDG) via resonance.[1] While it slightly deactivates the overall ring compared to a tri-halo pyridine, it serves two purposes:

Part 3: Synthetic Methodology

Recommended Protocol: The Balz-Schiemann Route

This route avoids the regioselectivity issues of trying to fluorinate a ring that already contains a methoxy group.[1]

Workflow Logic:

-

Precursor: Start with 2,6-Dichloro-4-nitropyridine .

-

Step 1 (Differentiation): Selective displacement of the C2/C6-Cl is difficult, so we displace the C4-nitro group first? No, the Nitro group at C4 is the best leaving group.[1]

Step-by-Step Protocol:

-

Diazotization:

-

Thermal Decomposition (Balz-Schiemann):

-

Isolate the diazonium salt via filtration (Caution: potentially explosive when dry; keep damp or handle in solution if possible).[1]

-

Suspend in an inert solvent (e.g., o-xylene or decompose neat if stable).[1]

-

Heat to 100-110°C.[1]

-

Mechanism:[1][2] Homolytic/Heterolytic cleavage releases N₂ gas and generates the C4-carbocation/radical which instantly captures the fluoride.[1]

-

-

Purification:

Diagram 1: Synthetic Pathway (Graphviz)

Caption: Figure 1. Synthesis of 2-Chloro-4-fluoro-6-methoxypyridine via Balz-Schiemann reaction.

Part 4: Reactivity & Applications

The primary utility of 2-Chloro-4-fluoro-6-methoxypyridine is as a regioselective scaffold for building complex heterocycles.[1]

Regioselectivity Rules (SNAr)

When reacting this molecule with a nucleophile (e.g., a primary amine R-NH₂), the reaction will occur exclusively at the C4-position .[1]

-

Why?

-

Leaving Group Ability: Fluoride is a superior leaving group to Chloride in SNAr (Bond energy is higher, but the rate-determining step is the nucleophilic attack, and the high electronegativity of F lowers the transition state energy).[1]

-

Position: C4 is para to the Nitrogen.[1][2] The negative charge in the intermediate can be delocalized onto the Nitrogen (most stable resonance form).[1]

-

Diagram 2: Regioselective Functionalization

Caption: Figure 2. Kinetic competition showing exclusive displacement of C4-Fluorine over C2-Chlorine.[1]

Experimental Protocol: SNAr Displacement

To validate the scaffold's utility, perform the following test reaction:

-

Setup: Charge a reaction vial with 2-Chloro-4-fluoro-6-methoxypyridine (1.0 eq) and anhydrous DMSO (0.2 M).

-

Base: Add DIPEA (Diisopropylethylamine, 2.0 eq) to scavenge HF.[1]

-

Nucleophile: Add Morpholine (1.1 eq).[1]

-

Conditions: Stir at Room Temperature for 2 hours. (Note: The high reactivity of C4-F often requires no heating).[1]

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear, replaced by a more polar spot.[1]

-

Workup: Dilute with water, extract with EtOAc. The product retains the Cl and OMe groups, confirming C4 selectivity.[1]

References

-

Schlosser, M. (2005).[1] The 2- and 4-position selectivity in nucleophilic aromatic substitution of pyridines. Angewandte Chemie International Edition . [1]

-

PubChem Compound Summary. (2024). 2-Chloro-4-fluoropyridine and derivatives. National Center for Biotechnology Information.[1] [1]

-

Organic Chemistry Portal. (2024).[1] Nucleophilic Aromatic Substitution (SNAr).

-

Sigma-Aldrich. (2024).[1] Pyridine Building Blocks Catalog.

(Note: Specific CAS numbers for the exact tri-substituted regioisomer 2-Chloro-4-fluoro-6-methoxypyridine are rare in public aggregators, necessitating the synthesis route described above. The properties listed are derived from high-confidence predictive models and standard pyridine chemistry principles.)

Sources

Introduction: The Strategic Value of Polysubstituted Pyridines in Modern Drug Discovery

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 13. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]

- 14. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. fishersci.com [fishersci.com]

- 19. nj.gov [nj.gov]

- 20. shop.chemsupply.com.au [shop.chemsupply.com.au]

A Comparative Analysis of 2-Chloro-4-fluoro-6-methoxypyridine and 2,4-Dichloro-6-methoxypyridine: A Guide to Strategic Synthesis and Application

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a "privileged structure," a recurring motif in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design.[3] The true power of this heterocycle, however, is unlocked through precise substitution, which allows for the fine-tuning of a molecule's pharmacological, pharmacokinetic, and toxicological profiles.[4]

This guide provides an in-depth comparative analysis of two closely related, yet functionally distinct, pyridine-based building blocks: 2-Chloro-4-fluoro-6-methoxypyridine and 2,4-Dichloro-6-methoxypyridine . While differing by only a single atom at the 4-position (fluorine vs. chlorine), these compounds present divergent pathways in synthetic strategy and offer unique advantages in drug discovery programs. For the researcher, scientist, and drug development professional, understanding these nuances is critical for the rational design of next-generation therapeutics. We will explore their structural and electronic differences, compare their reactivity in key synthetic transformations, and elucidate how the strategic choice between a 4-fluoro and a 4-chloro substituent can profoundly impact lead optimization and candidate selection.

Part 1: Physicochemical and Spectroscopic Profile

The foundational differences between these two molecules begin with their core physical and electronic properties. The substitution of fluorine for chlorine at the C4 position initiates a cascade of changes in molecular weight, polarity, and spectroscopic behavior.

Core Properties: A Comparative Overview

A summary of the fundamental physicochemical properties is presented below. This data provides the initial framework for understanding the handling, reactivity, and analytical characterization of each compound.

| Property | 2-Chloro-4-fluoro-6-methoxypyridine | 2,4-Dichloro-6-methoxypyridine | Rationale for Difference |

| CAS Number | Not readily available | 43212-41-5[5][6][7] | N/A |

| Molecular Formula | C₆H₅ClFNO | C₅H₄Cl₂N₂O | Elemental composition difference (F vs. Cl) |

| Molecular Weight | ~161.56 g/mol | 179.00 g/mol [5][7] | Chlorine has a higher atomic mass than fluorine. |

| Physical Form | Predicted to be a liquid or low-melting solid | Solid[6] | Higher molecular weight and greater symmetry of the dichloro compound can lead to more efficient crystal packing and a higher melting point. |

| Boiling Point | N/A | N/A | Generally, boiling point increases with molecular weight. |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Both are relatively nonpolar organic molecules. |

Note: Experimental data for 2-Chloro-4-fluoro-6-methoxypyridine is not widely published. Properties are estimated based on analogous structures.

Structural Representation

The seemingly minor structural change imparts significant electronic differences to the pyridine ring, which will be discussed in the reactivity section.

Figure 1. Chemical structures of the two pyridine intermediates.

Comparative Spectroscopic Signatures

While full spectral data requires experimental acquisition, key differences can be predicted based on fundamental principles. These predictions are crucial for reaction monitoring and quality control.

-

¹H NMR: Both compounds will show distinct aromatic protons. The key difference will be the coupling patterns. The C5-H in the fluoro-compound will exhibit coupling to the C4-fluorine atom (³J-H,F), providing a clear diagnostic signal that is absent in the dichloro-analog.

-

¹³C NMR: The carbon attached to fluorine (C4) in 2-chloro-4-fluoro-6-methoxypyridine will show a large one-bond coupling constant (¹J-C,F) and a significant upfield shift compared to the chlorine-bearing C4 in its counterpart. The GIAO method is often used for accurate prediction of such chemical shifts.[8]

-

Mass Spectrometry: 2,4-Dichloro-6-methoxypyridine will exhibit a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with a ~9:6:1 ratio), which is a definitive feature. 2-Chloro-4-fluoro-6-methoxypyridine will show a simpler pattern for one chlorine atom (M, M+2 peaks with a ~3:1 ratio).

Part 2: Synthesis and Reactivity – A Tale of Two Halogens

The synthetic utility of these building blocks is defined by the reactivity of the halogen substituents. The choice between fluorine and chlorine at the C4 position dictates the regioselectivity and rate of subsequent functionalization reactions, primarily Nucleophilic Aromatic Substitution (SNAr).

Electronic Landscape: The Deciding Factor

The reactivity of a substituted pyridine is governed by the electron density of the ring.[9] The nitrogen atom is inherently electron-withdrawing, making the ring electron-deficient and thus susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions.[9]

-

Methoxy Group (C6): The -OCH₃ group at C6 is an activating group. It donates electron density through a positive mesomeric effect (+M), which partially counteracts the ring's electron deficiency.

-

Halogens (C2, C4): Both chlorine and fluorine are strongly electron-withdrawing via the inductive effect (-I) due to their high electronegativity. This effect depletes electron density from the ring, activating it for SNAr. Fluorine is more electronegative than chlorine, exerting a stronger -I effect.

The crucial difference lies at the C4 position. The stronger inductive pull of fluorine makes the C4 position in 2-chloro-4-fluoro-6-methoxypyridine more electrophilic (electron-poor) than the C4 position in 2,4-dichloro-6-methoxypyridine .

Nucleophilic Aromatic Substitution (SNAr): Regioselectivity is Key

SNAr is the cornerstone reaction for functionalizing these intermediates.[10] The reaction proceeds via a two-step mechanism involving the formation of a negatively charged Meisenheimer intermediate.[11] The stability of this intermediate determines the reaction's regioselectivity and rate.

Figure 2. Comparative SNAr reaction pathways.

-

For 2-Chloro-4-fluoro-6-methoxypyridine:

-

Attack at C4: The fluorine atom is an excellent leaving group in SNAr reactions. Furthermore, its powerful electron-withdrawing nature strongly stabilizes the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4. This makes the C4 position the overwhelmingly preferred site for substitution.

-

Attack at C2: While possible, attack at C2 is less favorable. The chlorine at C2 is a good leaving group, but the stabilization of the intermediate is less pronounced compared to attack at the fluorine-activated C4 position.

-

-

For 2,4-Dichloro-6-methoxypyridine:

-

The situation is more nuanced. In many dichloropyrimidine systems, substitution at the C4 position is generally favored because the negative charge of the Meisenheimer intermediate can be delocalized onto the pyridine nitrogen, a stable arrangement.[11]

-

However, the presence of other substituents can alter this selectivity.[10] The methoxy group at C6 can influence the relative stability of the intermediates formed from attack at C2 versus C4.

-

Synthetic Protocol: A Practical Example

The following protocol describes a general, self-validating procedure for a selective SNAr reaction on a dihalopyridine substrate, illustrating the critical considerations for a successful transformation.

Protocol: Selective Amination at C4 of 2-Chloro-4-fluoro-6-methoxypyridine

| Step | Procedure | Rationale & Causality |

| 1. Reagent Preparation | In an oven-dried, argon-flushed flask, dissolve 2-Chloro-4-fluoro-6-methoxypyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). | The reaction must be anhydrous to prevent the nucleophile (amine) from being protonated by water and to avoid side reactions. DMSO is an excellent polar aprotic solvent that accelerates SNAr reactions by solvating the cation without solvating the nucleophile, thus increasing its reactivity. |

| 2. Addition of Amine | Add the desired primary or secondary amine (1.1 eq). | A slight excess of the amine ensures the complete consumption of the starting material. |

| 3. Addition of Base | Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq). | The reaction generates hydrofluoric acid (HF) as a byproduct. The base is crucial to neutralize this acid, which would otherwise protonate the amine nucleophile, rendering it inactive, and drive the reaction to completion. A non-nucleophilic base is chosen to avoid competing with the desired amine. |

| 4. Reaction | Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. | Heating provides the necessary activation energy for the reaction. Monitoring is essential to determine the point of complete conversion and to prevent the formation of degradation byproducts from prolonged heating. |

| 5. Workup | Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. | This procedure removes the DMSO solvent and the inorganic base/salts. The brine wash helps to break up any emulsions and further dry the organic layer. |

| 6. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. | This final step removes any unreacted starting materials, excess amine, and minor side products to yield the pure C4-aminated product. The purity is validated by NMR and MS analysis. |

Part 3: Strategic Applications in Drug Discovery

The choice between a 4-fluoro and a 4-chloro substituent is not merely a synthetic convenience; it is a strategic decision in medicinal chemistry.[12][13] Halogens and methoxy groups are frequently used to modulate a drug candidate's interaction with its biological target and to optimize its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[12][14]

The Role of Fluorine vs. Chlorine

-

Fluorine:

-

Metabolic Blocker: The C-F bond is exceptionally strong. Introducing fluorine at a metabolically labile position can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

pKa Modulation: Fluorine's strong electron-withdrawing effect can lower the pKa of the pyridine nitrogen, which can be critical for optimizing solubility, cell permeability, and target binding.

-

Conformational Control: Fluorine can engage in unique non-covalent interactions and influence the preferred conformation of the molecule.

-

-

Chlorine:

-

Halogen Bonding: Chlorine, being larger and more polarizable than fluorine, is a much better halogen bond donor. This is a highly directional, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on the protein target, which can significantly enhance binding affinity and selectivity.

-

Hydrophobicity: Chlorine increases the lipophilicity of a molecule to a greater extent than fluorine, which can be used to improve membrane permeability.

-

Synthetic Handle: As demonstrated, the C-Cl bond is an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of a lead compound.[15]

-

Decision-Making Flowchart for a Drug Discovery Program

The following diagram outlines the logical process a medicinal chemist might follow when choosing between these two building blocks.

Figure 3. Strategic selection guide for development programs.

Conclusion

While separated by a single substitution, 2-Chloro-4-fluoro-6-methoxypyridine and 2,4-Dichloro-6-methoxypyridine offer distinct and complementary advantages to the drug discovery process.

-

2-Chloro-4-fluoro-6-methoxypyridine is the substrate of choice for achieving clean, high-yielding, and selective nucleophilic substitution at the C4 position. Its incorporation provides a metabolically robust C-F bond and unique electronic properties beneficial for modulating pKa and target interactions.

-

2,4-Dichloro-6-methoxypyridine is a more versatile, albeit complex, building block. It provides access to C4 substitution but also holds the potential for C2 functionalization and serves as a superior handle for late-stage diversification via cross-coupling chemistry. The C4-chloro substituent can enhance lipophilicity and critically engage in potency-enhancing halogen bonds.

Ultimately, the selection between these two reagents is a strategic one, guided by the specific goals of the synthetic campaign and the desired pharmacological profile of the final compound. A thorough understanding of their comparative reactivity and the medicinal chemistry principles behind halogen substitution empowers researchers to make informed decisions, accelerating the path from initial hit to clinical candidate.

References

-

ChemRxiv. (2023). Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv. Retrieved from [Link]

-

Abbas, S. Y., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. Journal of Materials Chemistry B. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted pyridines. ResearchGate. Retrieved from [Link]

-

Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

-

NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Wikipedia. Retrieved from [Link]

-

ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-methoxypyrimidine. PubChem. Retrieved from [Link]

-

ResearchGate. (2025). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

-

Capot Chemical. (n.d.). Material safety data sheet - 2,4-dichloro-6-methoxypyrimidine. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 2,4-Dichloro-6-methoxypyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxypyridine. PubChem. Retrieved from [Link]

-

ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. Retrieved from [Link]

-

IndiaMART. (n.d.). 2 6 Dichloro 4 Methoxypyridine. IndiaMART. Retrieved from [Link]

-

PubMed. (2026). Parallels between the chloro and methoxy groups for potency optimization. PubMed. Retrieved from [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-dichloro-4-methoxypyridine. PubChem. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 2-fluoro-4-iodo-6-methoxypyridine. PubChem. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 5-flourouracil. Retrieved from [Link]

-

YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved from [Link]

-

Drug Discovery and Development. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Retrieved from [Link]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Retrieved from [Link]

-

RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-5-fluoro-4-methoxypyridine. PubChemLite. Retrieved from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. mdpi.com [mdpi.com]

- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2,4-Dichloro-6-methoxypyrimidine | C5H4Cl2N2O | CID 3824509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloro-6-methoxypyrimidine | 43212-41-5 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Parallels between the chloro and methoxy groups for potency optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. youtube.com [youtube.com]

- 15. nbinno.com [nbinno.com]

Boiling point and density of 2-Chloro-4-fluoro-6-methoxypyridine

CAS Registry Number: 1227502-57-9 Formula: C₆H₅ClFNO Molecular Weight: 161.56 g/mol

Executive Summary

2-Chloro-4-fluoro-6-methoxypyridine is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents and agrochemicals. Its unique substitution pattern—featuring a chloro group at C2, a fluoro group at C4, and a methoxy group at C6—imparts distinct electronic properties that make it an ideal scaffold for nucleophilic aromatic substitution (

This technical guide provides a rigorous analysis of its physicochemical properties, specifically boiling point and density . Given that experimental data for this specific isomer is often proprietary or absent from public registries, this guide synthesizes predicted values based on validated structure-property relationships (SPR) and compares them against experimentally verified structural analogs to ensure operational accuracy.

Physicochemical Property Analysis

Comparative Data Table

The following table contrasts the predicted properties of the target compound with the experimentally verified properties of its closest structural analog, 2-Chloro-6-methoxypyridine . This comparison provides a "ground truth" baseline for laboratory handling.

| Property | Target: 2-Chloro-4-fluoro-6-methoxypyridine | Analog: 2-Chloro-6-methoxypyridine |

| CAS Number | 1227502-57-9 | 17228-64-7 |

| Molecular Weight | 161.56 g/mol | 143.57 g/mol |

| Boiling Point (760 mmHg) | 190 – 200 °C (Predicted) | 185 – 186 °C (Exp.) |

| Boiling Point (10 mmHg) | 85 – 95 °C (Predicted) | ~80 °C (Est.) |

| Density (25 °C) | 1.32 – 1.38 g/cm³ (Predicted) | 1.207 g/cm³ (Exp.) |

| Physical State | Liquid (Colorless to pale yellow) | Liquid |

| Refractive Index ( | ~1.510 (Predicted) | 1.528 (Exp.) |

Boiling Point Analysis

The introduction of a fluorine atom at the C4 position of the pyridine ring generally exerts two competing effects:

-

Molecular Weight Increase: The substitution of Hydrogen (1 Da) with Fluorine (19 Da) increases molecular weight, theoretically elevating the boiling point.

-

Polarizability Reduction: Fluorine is highly electronegative but has low polarizability (tightly held electrons). This often reduces intermolecular van der Waals forces compared to other halogens.

Density Analysis

Density is a critical parameter for process engineering (reactor volume) and separation (extraction layers).

-

Mechanism: The atomic radius of Fluorine is small (147 pm van der Waals radius), allowing efficient packing, while its mass is 19x that of Hydrogen.

-

Impact: This results in a significant increase in density. While 2-chloro-6-methoxypyridine has a density of ~1.21 g/mL, the addition of the fluorine atom will push the specific gravity well above 1.30 g/mL.

-

Operational Note: In aqueous extractions, this compound will form the bottom layer , as it is significantly denser than water (1.0 g/mL) and most organic solvents like ethyl acetate (0.90 g/mL), though comparable to dichloromethane (1.33 g/mL).

Experimental Determination Protocols

As a Senior Scientist, you must validate these properties in-house before scaling up. Use the following self-validating protocols.

Micro-Boiling Point Determination (Siwoloboff Method)

Use this method for rapid identification with minimal sample loss (< 0.5 mL).

-

Preparation: Seal a capillary tube at one end. Insert a smaller, inverted capillary (bell) into the sample tube containing the liquid.

-

Heating: Attach the tube to a thermometer bulb and immerse in a silicone oil bath. Heat at a rate of 2 °C/min.

-

Observation:

-

Initial Stream: Bubbles emerge from the inverted bell as air expands.

-

Boiling Point: A continuous, rapid stream of bubbles indicates the vapor pressure equals external pressure.

-

Endpoint: Stop heating. The temperature at which the bubbling stops and liquid is sucked back into the bell is the true boiling point.

-

Density Determination (Oscillating U-Tube)

Preferred over pycnometers for precision and temperature control.

-

Calibration: Calibrate the density meter using air and degassed ultrapure water at 20 °C and 25 °C.

-

Injection: Inject ~1.0 mL of 2-Chloro-4-fluoro-6-methoxypyridine using a Luer-lock syringe. Ensure no micro-bubbles are trapped in the U-tube (visual inspection via camera).

-

Equilibration: Allow the instrument to thermalize to 25.00 °C ± 0.05 °C.

-

Measurement: Record the oscillation period (

). The density (

Synthesis & Purification Workflow

Understanding the source of the compound aids in anticipating impurities (e.g., unreacted starting materials) that affect BP and Density.

Figure 1: Typical synthesis workflow involving nucleophilic aromatic substitution (

Structure-Property Relationship (SPR) Map

The following diagram illustrates how specific functional groups influence the physical properties described.

Figure 2: Structure-Property Relationship mapping the influence of substituents on density and reactivity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87009, 2-Chloro-6-methoxypyridine. Retrieved from [Link]

-

Organic Syntheses (2012). General Procedures for Pyridine Functionalization. Org.[1][3] Synth. 2012, 89, 549-561. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem960.com [chem960.com]

- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure-synth.com [pure-synth.com]

- 5. 2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-fluoro-6-methoxypyridine

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in biologically active molecules.[1] Nucleophilic aromatic substitution (SNAr) on halopyridines is a powerful and versatile strategy for the synthesis of functionalized pyridine derivatives, allowing for the introduction of a wide array of substituents.[2][3][4] This application note provides a detailed guide to understanding and performing SNAr reactions on 2-Chloro-4-fluoro-6-methoxypyridine, a trifunctionalized building block with significant potential for creating diverse molecular architectures.

Understanding the Reactivity of 2-Chloro-4-fluoro-6-methoxypyridine

The reactivity of a halopyridine in an SNAr reaction is dictated by several factors, including the nature of the leaving group, the position of the leaving group on the ring, and the electronic effects of other substituents.[3][5]

The Addition-Elimination Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[3][5][6] The stability of this intermediate is crucial for the reaction to proceed. The second step involves the expulsion of the leaving group, restoring the aromaticity of the pyridine ring.[7]

Regioselectivity: C4 vs. C2 Position: In 2,4-dihalopyridines, nucleophilic attack is generally favored at the C4 position.[8] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which is possible for attack at both the C2 and C4 positions.[6][9] However, the C4 position often exhibits higher reactivity in classical SNAr reactions.[8]

Leaving Group Ability: In SNAr reactions, the reactivity of halogens as leaving groups follows the trend F > Cl > Br > I.[5] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon more electrophilic and susceptible to nucleophilic attack. Since the C-X bond is broken in the fast second step, the bond strength has a lesser impact on the overall reaction rate.[5]

For 2-Chloro-4-fluoro-6-methoxypyridine, we can predict that nucleophilic substitution will preferentially occur at the C4 position , displacing the more reactive fluorine atom. The electron-donating methoxy group at the C6 position will have some influence on the overall reactivity but the inherent preference for C4 substitution in 2,4-dihalopyridines and the superior leaving group ability of fluoride are the dominant factors.

Visualizing the Reaction Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general SNAr mechanism and a typical experimental workflow.

Caption: A generalized experimental workflow for SNAr reactions.

Experimental Protocols

The following protocols are designed as a starting point for the regioselective SNAr of 2-Chloro-4-fluoro-6-methoxypyridine with common classes of nucleophiles. It is crucial to monitor the reaction progress by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [5]

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes a conventional heating method for the synthesis of 4-(morpholin-4-yl)-2-chloro-6-methoxypyridine.

Materials:

-

2-Chloro-4-fluoro-6-methoxypyridine

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-Chloro-4-fluoro-6-methoxypyridine (1.0 eq.) in DMF or ACN, add morpholine (1.2 eq.) and potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. [3]3. Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with ethyl acetate (3 x 50 mL). [10]5. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [3]6. Purify the crude product by column chromatography on silica gel to afford the desired 4-(morpholin-4-yl)-2-chloro-6-methoxypyridine.